

# 3-Quinolineboronic acid chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-Quinolineboronic acid

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An In-Depth Technical Guide to **3-Quinolineboronic Acid**: Structure, Synthesis, and Applications

## Introduction: A Versatile Heterocyclic Building Block

**3-Quinolineboronic acid** is a bifunctional organic compound featuring a quinoline core and a boronic acid group. This structure positions it as a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds, while the boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)[\[2\]](#)

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of **3-quinolineboronic acid**. We will delve into its fundamental chemical properties, detailed synthetic protocols, and key applications, with a focus on the practical insights necessary for its successful utilization in the laboratory.

## Chemical Identity: Structure and Properties

A precise understanding of a reagent's structure and physicochemical properties is the foundation of its effective application.

## Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is (quinolin-3-yl)boronic acid. It is also commonly referred to by synonyms such as (3-quinolyl)boronic acid or simply 3-quinolyl boronic acid.<sup>[3]</sup> The structure consists of a quinoline ring system where a boronic acid [-B(OH)<sub>2</sub>] group is substituted at the C3 position.

Caption: Chemical structure of (quinolin-3-yl)boronic acid.

## Physicochemical Properties

A summary of key properties is essential for handling, storage, and experimental design. Note that this compound may contain varying amounts of its anhydride, which can affect physical properties like melting point.<sup>[4][5]</sup>

Property	Value	Source(s)
CAS Number	191162-39-7	[3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BNO <sub>2</sub>	[5][6]
Molecular Weight	172.98 g/mol	[3]
Appearance	Light pink or orange to light brown powder	[4][5]
Melting Point	191-196 °C	
Solubility	DMSO (Slightly), Methanol (Slightly)	[5]
Storage	2-8°C, under inert atmosphere	
SMILES	OB(O)c1cnc2ccccc2c1	
InChI Key	YGDICLRMNDWZAK-UHFFFAOYSA-N	

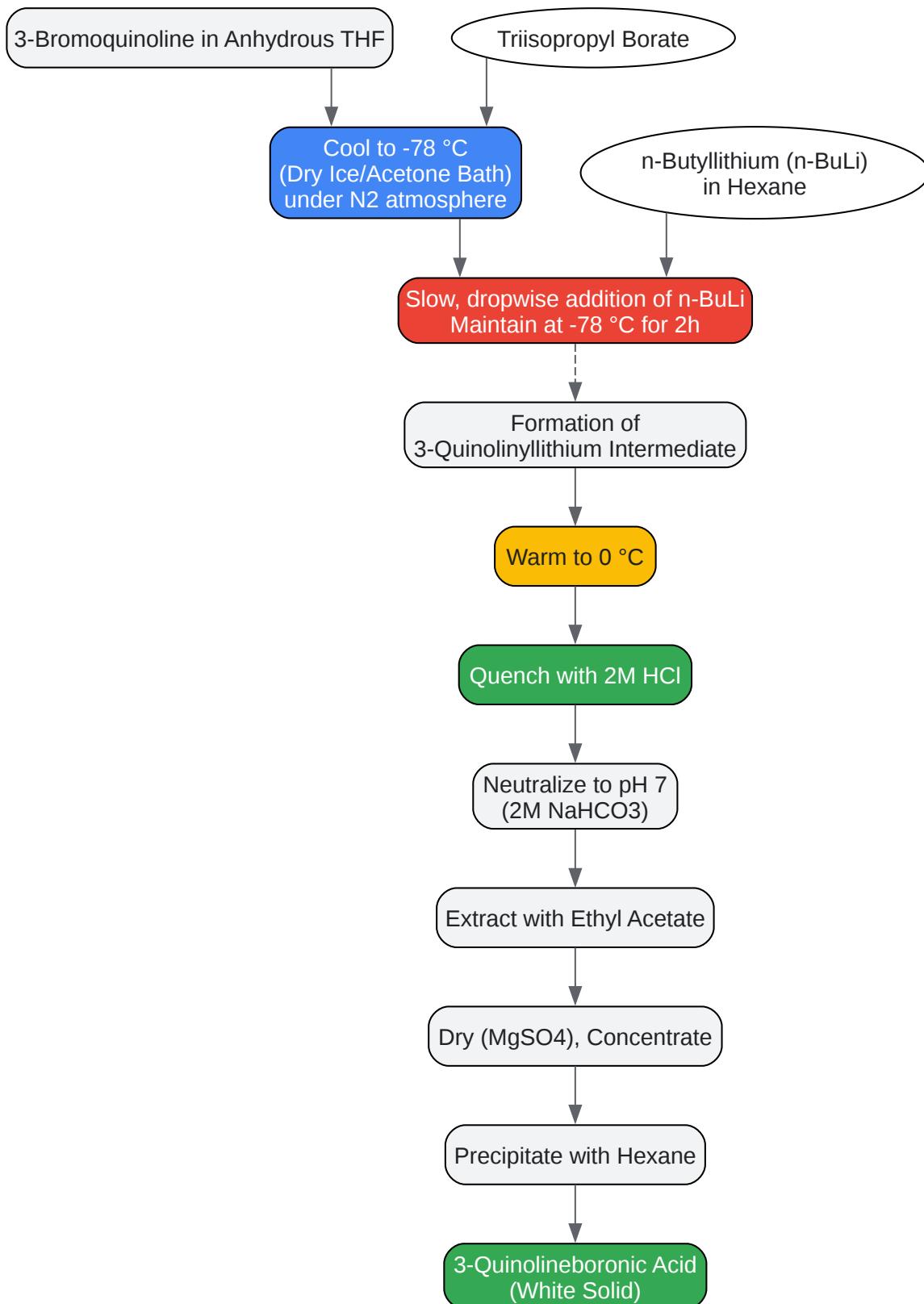
## Synthesis Protocol: From 3-Bromoquinoline

The most common and reliable synthesis of **3-quinolylboronic acid** proceeds from 3-bromoquinoline via a halogen-metal exchange followed by borylation.<sup>[4][7][8]</sup> This method provides good yields and a relatively pure product after workup and purification.

## Mechanistic Considerations

The synthesis is a two-step process performed in a single pot.

- **Lithiation (Halogen-Metal Exchange):** 3-bromoquinoline is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The highly polarized C-Li bond in n-BuLi facilitates the exchange of the bromine atom on the electron-deficient quinoline ring for a lithium atom. The extremely low temperature is critical to prevent side reactions, such as the addition of n-BuLi to the quinoline ring, and to manage the exothermic nature of the exchange.
- **Borylation:** An electrophilic boron source, such as triisopropyl borate  $[B(Oi-Pr)_3]$ , is added to the newly formed 3-quinolinyllithium intermediate. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom.
- **Hydrolysis:** The reaction is quenched with an acidic aqueous solution. This hydrolyzes the boronic ester intermediate to yield the final **3-quinolineboronic acid**.

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Caption: General workflow for the synthesis of **3-quinolineboronic acid**.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures.<sup>[4][8]</sup> All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

- Materials:

- 3-Bromoquinoline (1.0 eq, e.g., 3.00 g, 14.49 mmol)
- Triisopropyl borate (2.0 eq, e.g., 6.7 mL, 29.06 mmol)
- n-Butyllithium (2.0 eq, e.g., 14.50 mL of 2.0 M solution in hexane, 29.00 mmol)
- Anhydrous Tetrahydrofuran (THF)
- 2 M Hydrochloric Acid (HCl)
- 2 M Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Hexane

- Procedure:

- To a dry 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve it in anhydrous THF (100 mL).
- Add triisopropyl borate (6.7 mL, 29.06 mmol) to the solution.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (14.50 mL of a 2.0 M solution) dropwise via the dropping funnel over a period of 1 hour. Maintain the internal temperature below -70 °C. **Self-Validation Insight:** Slow addition is crucial to control the exotherm and prevent side reactions.

- After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 2 hours to ensure complete halogen-metal exchange.
- Remove the cooling bath and allow the reaction to slowly warm to 0 °C.
- Carefully quench the reaction by adding 2 M HCl solution until the mixture is acidic.
- Adjust the pH to ~7 by the slow addition of 2 M NaHCO<sub>3</sub> solution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain a crude solid.
- Add hexane to the crude residue to precipitate the product. Filter the solid, wash with cold hexane, and dry under vacuum to yield **3-quinolineboronic acid** as a white solid (Typical yield: ~80%).[4][8]

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-quinolineboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds.[1][9][10] This reaction is a cornerstone of synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

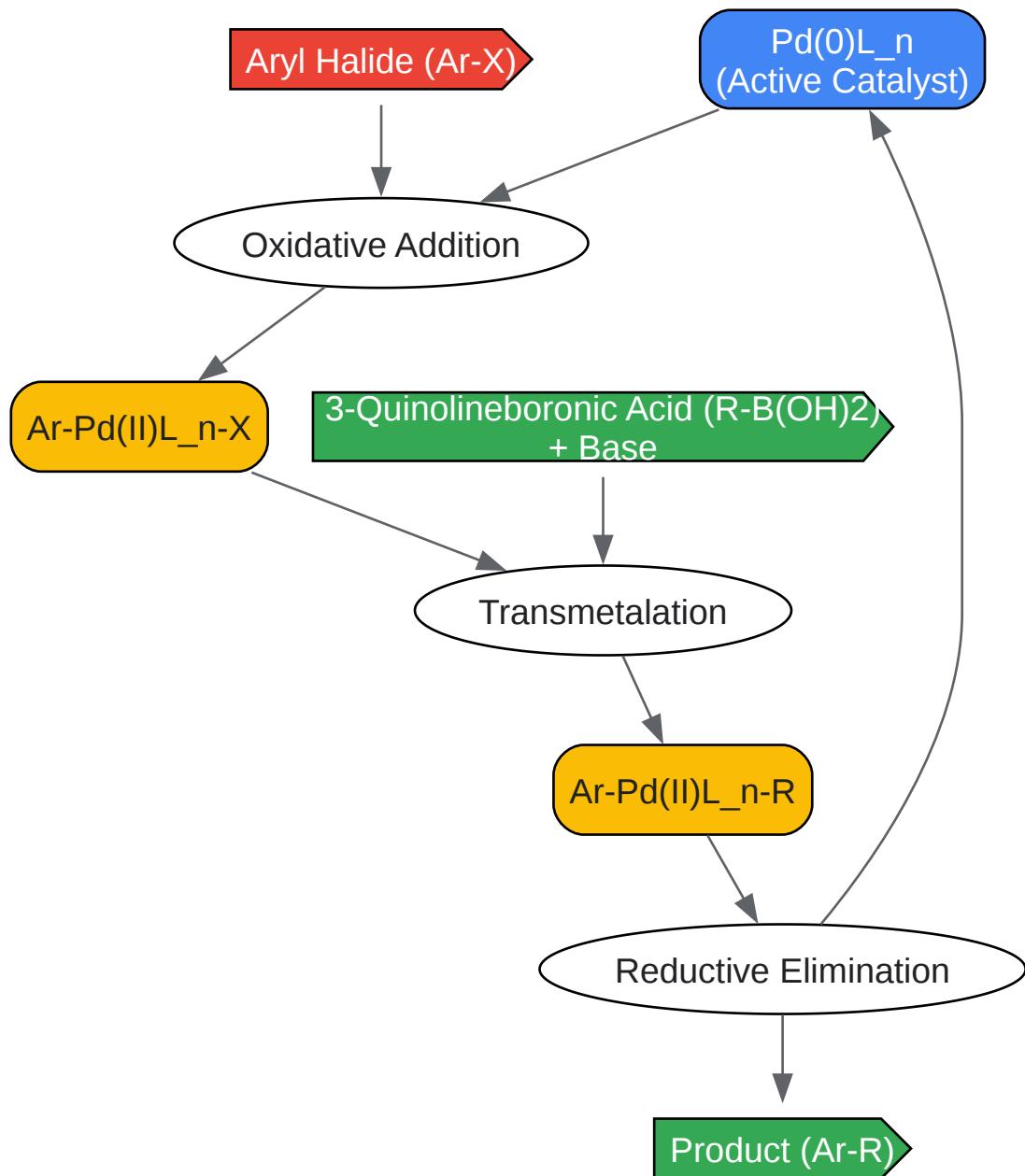
## Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[11]
- Transmetalation: The boronic acid is activated by a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) to form a more nucleophilic boronate species. This species then transfers its organic group (the

quinolin-3-yl moiety) to the Pd(II) complex, displacing the halide.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling **3-quinolineboronic acid** with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

- Materials:

- Aryl Halide (Ar-X) (1.0 eq)
- **3-Quinolineboronic acid** (1.2-1.5 eq)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

- Procedure:

- To a flame-dried reaction vessel, add the aryl halide (1.0 eq), **3-quinolineboronic acid** (1.3 eq), and the base (e.g.,  $\text{K}_2\text{CO}_3$ , 3.0 eq).
- Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.  
Expertise Insight: This step, known as degassing, is critical to remove oxygen, which can oxidize and deactivate the  $\text{Pd}(0)$  catalyst.
- Add the degassed solvent (e.g., 1,4-dioxane and water) and stir the mixture for 10 minutes at room temperature to ensure good mixing.[12]
- Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq).
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

- Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or  $\text{CH}_2\text{Cl}_2$ ).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylquinoline product.[\[12\]](#)

## Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold and boronic acid functionality make this reagent particularly attractive for drug discovery.[\[13\]](#)

- Antibacterial Research: **3-Quinolineboronic acid** has been identified as a potential inhibitor of the NorA efflux pump in *Staphylococcus aureus*.[\[4\]\[14\]](#) Efflux pumps are a major mechanism of antibiotic resistance; by inhibiting them, this compound can restore the efficacy of existing antibiotics like ciprofloxacin.[\[14\]](#)
- Antiviral Agents: It serves as a key reactant in the preparation of P1-substituted, symmetry-based inhibitors of the human immunodeficiency virus (HIV) protease, which are designed to be effective against drug-resistant viral strains.
- Oncology and Signaling Inhibition: The molecule is used to synthesize inhibitors of TGF- $\beta$ 1 and activin A signaling, pathways often implicated in cancer progression. Furthermore, boronic acid-containing pyrazolo[4,3-f]quinoline compounds, derived from related structures, have been developed as dual CLK/ROCK inhibitors with demonstrated anticancer properties. [\[15\]](#)
- Fluorescent Sensing: Like other arylboronic acids, it can be used in the development of fluorescent sensors that change their properties upon binding to saccharides.[\[4\]](#)

## Safety and Handling

Proper handling is essential for laboratory safety.

- Hazards: **3-Quinolineboronic acid** is an irritant. It can cause skin, eye, and respiratory system irritation.[5] It may also be harmful if swallowed.[5]
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[5] Work in a well-ventilated area or a chemical fume hood to avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.

## Conclusion

**3-Quinolineboronic acid** is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its robust synthesis and its predictable, high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions make it a reliable choice for accessing complex 3-arylquinoline scaffolds. Its demonstrated utility in developing inhibitors for antibacterial, antiviral, and anticancer targets underscores its significance for the drug discovery community. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful molecules.

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